molecular formula C6H6O4 B1660009 2-Acetyltetronic acid CAS No. 70450-64-5

2-Acetyltetronic acid

Cat. No.: B1660009
CAS No.: 70450-64-5
M. Wt: 142.11
InChI Key: CQLZBFDISXGMOK-UHFFFAOYSA-N
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Description

2-Acetyltetronic acid is a derivative of tetronic acid (2,4-furandione), a γ-lactone with a five-membered ring structure. The compound features an acetyl group (-COCH₃) substituted at the 2-position of the tetronic acid scaffold. For example, thiotetronic acids like thiolactomycin exhibit antibacterial activity by inhibiting bacterial fatty acid synthesis .

Properties

IUPAC Name

4-acetyl-3-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-3(7)5-4(8)2-10-6(5)9/h8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLZBFDISXGMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715829
Record name 3-Acetyl-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70450-64-5
Record name 3-Acetyl-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyltetronic acid can be synthesized through several methods. One common approach involves the acylation of tetronic acid derivatives. For instance, the direct acylation of O-methyl 3-stannyl tetronates is a general method for preparing 3-acyl tetronic acids . Another method involves the one-pot synthesis from esters, where aryl- or heteroarylacetic acid esters and hydroxyacetic acid esters undergo a tandem process involving transesterification and subsequent Dieckmann cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Tautomerization and Keto-Enol Equilibria

The acetyl group at position 2 enables dynamic tautomerism, with four dominant forms identified (Fig. 1):

  • Keto (a) : Fully lactonized structure

  • Enol (b, d) : Stabilized by intramolecular hydrogen bonding

  • Rotamer (r1–r3) : Derived from keto forms via C3–C6 bond rotation

Table 1: Relative Gibbs Free Energies (298 K) of Tautomers

TautomerΔG (kJ/mol)Population (298 K)
b 0.043%
d +2.132%
a +24.5<1%
c +26.8<1%

Data derived from B3LYP/6-31+G(d,p) calculations .

  • Enol tautomers b and d dominate due to resonance stabilization.

  • Interconversion barriers:

    • b ↔ d : 12.5 kJ/mol (rotational transition state)

    • a ↔ b : 68.9 kJ/mol (keto-enol transition via O–H bond breaking)

  • Experimental 1H^1H-NMR shows averaged signals at 298 K, confirming rapid equilibration .

Aldehyde Condensations and Dilactone Formation

2-Acetyltetronic acid reacts with aldehydes under acid catalysis to form dilactones (e.g., 7a ) via trans-acetalization:

Table 3: Reaction Optimization with Benzaldehyde

ConditionProduct Ratio (6a:7a)Yield (%)
10% HCl, i-PrOH, 24 h95:588
Excess aldehyde (12 eq)70:3076
Concentrated HCl, 72 h55:4563

Adapted from .

  • Key intermediates :

    • γ-Hydroxy-β-ketoester (5 ) from domino aldehyde addition .

    • Lactonization to tetronic acid (6a ) competes with dilactone (7a ) formation.

  • Steric hindrance from the 2-acetyl group suppresses over-condensation under controlled HCl concentrations .

Acid-Catalyzed Decomposition and Stability

Concentrated HCl in non-aqueous media induces decomposition pathways:

  • Primary pathway : Retro-ald cleavage to 4-hydroxyacetoacetate derivatives.

  • Industrial process (Patent EP2163549A1 ):

    • Solvent : Acetic acid (non-aqueous)

    • Acid : HCl gas (direct bubbling)

    • Crystallization : Achieves 92% purity after solvent reduction and poor solvent addition.

Scientific Research Applications

2-Acetyltetronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-acetyltetronic acid exerts its effects involves its ability to act as a chelating agent. Its structure allows it to bind to metal ions, making it an excellent chelator of metallic cations . This property is particularly useful in various catalytic processes and in the stabilization of metal complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Tetronic vs. Thiotetronic Acids

The substitution pattern (2- vs. 4-position) and heteroatom (O vs. S) critically influence the physicochemical and biological properties of tetronic acid derivatives. Key comparisons include:

Property 2-Acetyltetronic Acid 4-Alkoxytetronic Acids 2-Alkoxythiotetronic Acids 4-Alkoxythiotetronic Acids
Core Structure Tetronic acid (O in lactone) Tetronic acid (O in lactone) Thiotetronic acid (S in lactone) Thiotetronic acid (S in lactone)
Substituent Position 2-acetyl 4-alkoxy 2-alkoxy 4-alkoxy
UV Absorption Peaks Not reported Not reported 205–220 nm and 305–310 nm 235–240 nm
Synthetic Regioselectivity Challenging (requires specific methods) Achievable via enolate trapping Mixtures common Mixtures common

Spectroscopic Differentiation

UV spectroscopy effectively distinguishes 2- and 4-substituted thiotetronic acids. For example:

  • 2-Methoxythiotetronic acid exhibits dual absorbance peaks at 205–220 nm and 305–310 nm.
  • 4-Methoxythiotetronic acid shows a single peak at 235–240 nm .
    This differentiation arises from electronic effects of substituent positioning on the conjugated system. Similar trends likely apply to tetronic acid derivatives, though experimental data for this compound specifically are lacking.

Stability and Reactivity

  • This compound : Stability data are unavailable, but tetronic acid derivatives generally undergo ring-opening under acidic or basic conditions.
  • Thiotetronic Acids : The sulfur atom increases susceptibility to oxidation compared to oxygen-containing analogs. For example, 2-(tetradecylthio)acetic acid (a related compound) is stable under recommended storage but incompatible with strong acids/alkalis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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